

An In-Depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-n-methyl-2-nitroaniline

CAS No.: 53484-26-7

Cat. No.: B1266883

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Bromo-N-methyl-2-nitroaniline**. It delves into the essential physicochemical properties, analytical methodologies, and safety protocols associated with this compound, underpinned by established scientific principles and practical, field-proven insights.

Introduction: Understanding the Core Attributes

4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7) is a substituted aniline derivative characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to the benzene ring.[1] This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications. The electron-withdrawing nature of the nitro group and the halogen, contrasted with the electron-donating methylamino group, creates a distinct electronic profile that is instrumental in the synthesis of more complex molecules, including potential pharmaceutical scaffolds and materials for optoelectronics.[2] An accurate understanding of its molecular weight and other physicochemical parameters is the foundational first step for any quantitative experimental work.

Physicochemical and Structural Characteristics

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and mass spectrometry analysis. The molecular formula for **4-Bromo-N-methyl-2-nitroaniline** is $C_7H_7BrN_2O_2$.^{[1][3]} Based on this, the calculated molecular weight is approximately 231.05 g/mol.^[4]

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	53484-26-7	[1][5]
Molecular Formula	$C_7H_7BrN_2O_2$	[1][3]
Molecular Weight	~231.05 g/mol	[4][5][6]
Melting Point	97.5-98 °C	[5]
Boiling Point	316.1 ± 32.0 °C at 760 mmHg	[5]
Density	1.7 ± 0.1 g/cm ³	[5]
Solubility	Very slightly soluble in water (0.32 g/L at 25 °C)	[1]
Appearance	Solid	
LogP	3.15	[5]

Molecular Structure

The structural arrangement of the functional groups is critical to the molecule's reactivity and interactions.

Caption: 2D structure of **4-Bromo-N-methyl-2-nitroaniline**.

Synthesis Pathway: An Adapted Protocol

While specific synthesis protocols for **4-Bromo-N-methyl-2-nitroaniline** are not widely published, a reliable pathway can be adapted from the well-documented synthesis of its

structural analog, 4-bromo-2-nitroaniline.[7][8] The following protocol outlines a logical, multi-step approach starting from a commercially available precursor.

Disclaimer: This protocol is an illustrative adaptation and must be thoroughly vetted and optimized under controlled laboratory conditions by qualified personnel.

Workflow for Synthesis



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